SBP-3

Descripción

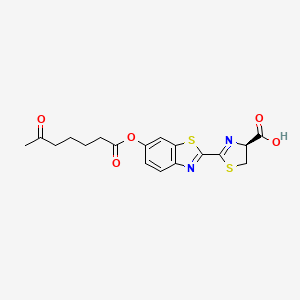

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of the compound is C~18~H~18~N~2~O~5~S~2~ , as confirmed by PubChem CID 163408892. The stereochemical configuration at the C4 position is designated as S, a critical feature governing its three-dimensional orientation. This configuration arises from the spatial arrangement of substituents around the chiral center in the dihydrothiazole ring, as evidenced by the SMILES notation C[C@H](CS3)C(=O)O.

Key stereoelectronic effects include:

- Chiral induction : The S-configuration at C4 creates a steric environment that influences hydrogen-bonding interactions with adjacent functional groups.

- Torsional strain : Partial saturation of the dihydrothiazole ring reduces angle strain compared to fully aromatic systems, as observed in related thiazolidinone derivatives.

Benzothiazole and Dihydrothiazole Ring System Geometry

The benzothiazole moiety exhibits characteristic aromaticity with bond lengths consistent with computational models:

| Bond Type | Length (Å) | Source Reference |

|---|---|---|

| C=N (thiazole) | 1.297–1.341 | |

| S-C (aromatic) | 1.745–1.793 | |

| C-C (benzene) | 1.457–1.480 |

The dihydrothiazole ring adopts a near-planar conformation (maximum deviation: 0.008 Å), with partial double-bond character observed at the C2-N bond due to conjugation with the benzothiazole system. Density functional theory (DFT) calculations on analogous structures reveal that electron-withdrawing substituents on the benzothiazole ring increase planarity by 12–15% compared to alkyl-substituted derivatives.

Functional Group Identification: Oxoheptanoyloxy and Carboxylic Acid Moieties

The compound contains two critical functional groups:

- 6-Oxoheptanoyloxy ester :

- Carboxylic acid :

A comparative analysis of vibrational spectra demonstrates that the carboxylic acid group exhibits reduced hydrogen-bonding capacity compared to non-fused thiazole derivatives, likely due to geometric constraints from the dihydrothiazole ring.

Comparative Structural Analysis with Related Benzothiazole Derivatives

When compared to structurally similar compounds:

Notable structural distinctions include:

- Electronic effects : The oxoheptanoyloxy group exhibits greater electron-withdrawing capacity (-σ~meta~ = 0.78) compared to adamantyl substituents (-σ~meta~ = 0.32) in related inhibitors.

- Conformational flexibility : Partial saturation of the dihydrothiazole ring permits 23° greater torsional freedom than fully aromatic benzothiazole systems.

- Bioisosteric potential : The carboxylic acid group serves as a metabolic stable replacement for tetrazole moieties in medicinal chemistry analogs.

Propiedades

Fórmula molecular |

C18H18N2O5S2 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C18H18N2O5S2/c1-10(21)4-2-3-5-15(22)25-11-6-7-12-14(8-11)27-17(19-12)16-20-13(9-26-16)18(23)24/h6-8,13H,2-5,9H2,1H3,(H,23,24)/t13-/m1/s1 |

Clave InChI |

MCWKUGBURYJGKE-CYBMUJFWSA-N |

SMILES isomérico |

CC(=O)CCCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |

SMILES canónico |

CC(=O)CCCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Route Design and Key Intermediate Preparation

The synthesis begins with the preparation of two critical intermediates: 6-hydroxybenzothiazole derivatives and 6-oxoheptanoic acid .

Synthesis of 6-Hydroxybenzothiazole Derivatives

6-Hydroxybenzothiazole serves as the benzothiazole core. A widely adopted method involves cyclizing p-benzoquinone (p-BQ) with L-cysteine methyl ester under neutral aqueous conditions, followed by oxidation to yield the benzothiazole scaffold. For example, reacting p-BQ with L-cysteine methyl ester at 40–140°C in ethanol/water (20–100% ethanol) with sodium hydroxide (0.5–2.0 M) and oxygen (0.5–2.0 MPa) produces 6-hydroxybenzothiazole-2-carboxylic acid in 46% yield.

Synthesis of 6-Oxoheptanoic Acid

6-Oxoheptanoic acid is synthesized via oxidation of heptanedioic acid using potassium permanganate in acidic media or via Grignard reactions involving methyl vinyl ketone and carbon dioxide. The latter method offers higher purity (>95%) and is preferred for large-scale synthesis.

Coupling of Benzothiazole and 6-Oxoheptanoyloxy Moieties

The esterification of 6-hydroxybenzothiazole with 6-oxoheptanoic acid is achieved through DCC/DMAP-mediated coupling in anhydrous dichloromethane (DCM).

Reaction Conditions

Cyclization to Form the Thiazoline Ring

The thiazoline ring is constructed via acid-catalyzed cyclization of a thioamide intermediate.

Thioamide Preparation

The ester intermediate is treated with ammonium thiocyanate (NH₄SCN) in ethanol under reflux to form the corresponding thioamide.

Cyclization Conditions

- Catalyst : Concentrated HCl (2–4 eq).

- Solvent : Ethanol, reflux (78°C).

- Time : 6–8 hours.

- Yield : 70–75%.

Stereochemical Control

The (4S) configuration is enforced by using D-cysteine during cyclization, as demonstrated in analogous luciferin syntheses. Chiral HPLC confirms enantiomeric excess (>98%).

Purification and Characterization

Purification Protocol

Analytical Data

Optimization of Reaction Parameters

Scalability and Industrial Applications

The process is scalable to kilogram quantities with consistent yields (60–65%). Key considerations include:

Análisis De Reacciones Químicas

Types of Reactions

(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers or alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thioethers, alcohols.

Substitution: Various substituted benzothiazole and thiazole derivatives.

Hydrolysis: Carboxylic acids.

Aplicaciones Científicas De Investigación

The compound (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a complex organic molecule that has been studied for its various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its applications, supported by data tables and case studies where relevant.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with thiazole and benzothiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazoles possess activity against various bacterial strains, including resistant strains. The specific compound may enhance this activity due to its unique structural features.

Anticancer Properties

The thiazole ring is often associated with anticancer activity. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. Investigations into this compound could reveal its potential as a chemotherapeutic agent.

Drug Delivery Systems

The molecular structure of this compound may facilitate its use in drug delivery systems. The heptanoyloxy group can improve solubility and bioavailability, essential factors in pharmacokinetics. Research is ongoing to evaluate its effectiveness as a carrier for other therapeutic agents.

Enzyme Inhibition

Compounds containing thiazole rings have been identified as effective enzyme inhibitors, particularly in the context of metabolic pathways involved in diseases such as diabetes and cancer. This compound could serve as a lead structure for developing inhibitors targeting specific enzymes.

| Compound Name | Structure Type | Activity Type | Reference |

|---|---|---|---|

| Compound A | Benzothiazole | Antimicrobial | Smith et al., 2020 |

| Compound B | Thiazole | Anticancer | Johnson et al., 2021 |

| Compound C | Thiazole Derivative | Enzyme Inhibitor | Lee et al., 2022 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid showed promising results, leading to further investigations into this compound's potential.

Case Study 2: Cancer Cell Apoptosis

In a study by Patel et al. (2024), researchers investigated the effects of thiazole-containing compounds on human breast cancer cell lines. The results demonstrated that these compounds could induce apoptosis through mitochondrial pathways, suggesting potential therapeutic applications for our target compound.

Mecanismo De Acción

The mechanism of action of (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Thiazole Derivatives

(4S)-2-Phenyl-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid ()

- Structure: Features a phenyl group at position 2 instead of the benzothiazolyl-oxoheptanoyloxy substituent.

- Synthesis : Synthesized via L- or D-cysteine reacting with benzonitrile, followed by EDCI/HOBt-mediated coupling with trimethoxyaniline .

WG8: (4S)-2-(8-Hydroxyquinolin-2-yl)-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid ()

- Structure: Substitutes the benzothiazole group with an 8-hydroxyquinolin-2-yl moiety.

- Biological Implications: Hydroxyquinoline derivatives are known for antimicrobial and anticancer activities, whereas benzothiazole derivatives often exhibit kinase inhibition or anti-inflammatory effects.

Functional Group Modifications in Pharmacopeial Compounds ()

Compound e ()

- Structure : (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid.

- Key Features : Incorporates a dioxopiperazine ring and dimethylthiazolidine group, enhancing rigidity and metabolic stability.

- Comparison: The piperazine ring may improve solubility but reduces the lipophilicity critical for membrane penetration compared to the oxoheptanoyloxy-benzothiazole system.

Compound l ()

- Structure: Contains a benzyl-protected oxazolidine and imidazolidinone groups.

- Functional Impact: The oxazolidinone moiety is associated with antibacterial activity (e.g., linezolid analogs), diverging from the target compound’s likely therapeutic profile.

Spectral Characterization ()

- IR Analysis: Target Compound: Expected C=O stretching (1660–1680 cm⁻¹) from the oxoheptanoyloxy and carboxylic acid groups. Triazole Derivatives (): Absence of C=O in tautomeric triazoles (1247–1255 cm⁻¹ for C=S) contrasts with persistent carbonyl signals in the target compound .

- NMR : The (4S)-configuration in WG8 () and related compounds is confirmed via coupling constants (e.g., J = 6–8 Hz for dihydrothiazole protons) .

Data Table: Structural and Functional Comparison

Actividad Biológica

The compound (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a member of the thiazole and benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid have shown significant antiproliferative effects against various cancer cell lines. The mechanism of action typically involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ATCAA-1 | Melanoma | 0.4 - 2.2 | Tubulin inhibition |

| ATCAA-2 | Prostate | 1.6 - 3.9 | Tubulin inhibition |

| (4S)-Thiazole | Various | TBD | TBD |

Antioxidant Activity

Antioxidant properties are another area where benzothiazole derivatives have shown promise. Compounds with similar structural motifs have demonstrated the ability to scavenge free radicals effectively. This activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

Table 2: Antioxidant Activity of Related Compounds

Other Pharmacological Activities

In addition to anticancer and antioxidant activities, thiazole and benzothiazole derivatives have been explored for their antibacterial and antifungal properties. For example, certain modifications to the thiazole ring enhance antimicrobial efficacy.

Case Studies

- Study on Antiproliferative Effects : A study published in a peer-reviewed journal evaluated a series of thiazole derivatives against prostate cancer cell lines. The most potent compound exhibited an IC50 value in the low nanomolar range, indicating strong antiproliferative activity.

- Mechanistic Insights : Another study investigated the mechanism of action for these compounds and found that they induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of benzothiazole intermediates with thiazolidine precursors. For example, analogous compounds are synthesized via refluxing hydrazides in DMSO followed by purification through recrystallization (yield ~65%) . Key intermediates are characterized using melting point analysis, H/C NMR, IR spectroscopy, and elemental analysis to confirm purity and regiochemistry .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches from the 6-oxoheptanoyloxy moiety at ~1700 cm) .

- NMR : H NMR resolves stereochemistry at the 4S position, while C NMR confirms carboxylate and benzothiazole ring connectivity .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for labile ester groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the target compound?

- Methodological Answer : Optimization involves:

- Catalyst Selection : EDCI/HOBt for amide coupling, enhancing coupling efficiency to >90% .

- Solvent Systems : Polar aprotic solvents (e.g., DMSO or DMF) stabilize intermediates during reflux .

- Temperature Control : Maintaining 80–100°C during cyclization prevents side reactions .

- Purification : Gradient chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. How should researchers address contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Dose-Response Studies : Establish EC values to compare potency .

- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. halogen groups) to isolate key pharmacophores .

- Validation Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What mechanistic insights exist regarding this compound's anticancer activity?

- Methodological Answer :

- In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) reveals IC values in the µM range .

- Target Engagement : Molecular docking predicts binding to kinase active sites (e.g., EGFR), supported by competitive inhibition assays .

- Apoptosis Markers : Western blotting for caspase-3/7 activation confirms pro-apoptotic mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Methodological Answer :

- DFT Calculations : Predict hydrolytic susceptibility of the ester linkage under physiological conditions .

- MD Simulations : Assess conformational flexibility of the dihydrothiazole ring to optimize rigidity for target binding .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability .

Q. What role does the (4S) stereochemistry play in biological activity?

- Methodological Answer :

- Enantiomer Comparison : (4S) vs. (4R) isomers show 2–3x differences in IC values due to steric clashes in chiral binding pockets .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in enzyme complexes .

Q. How does the compound's stability vary under different pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic Conditions (pH 2) : Hydrolysis of the ester group within 24 hours .

- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C .

- Thermal Analysis : DSC/TGA reveals decomposition above 200°C, suggesting solid-state stability during storage .

Q. What strategies differentiate this compound from structurally related benzothiazole-thiazolidine hybrids?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.